![molecular formula C26H23N3O4 B2567692 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol CAS No. 898917-76-5](/img/structure/B2567692.png)
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol
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Description
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol, also known as AMPP, is a synthetic compound with potential therapeutic applications in various fields of research. In
Scientific Research Applications
Spin Interaction and Magnetic Properties
Research into spin interaction within zinc complexes, incorporating Schiff and Mannich bases, highlights the potential for materials science applications, particularly in the development of magnetic materials and molecular electronics. The study by Orio et al. (2010) investigates zinc bis-phenolate complexes' electrochemical properties, revealing insights into spin density delocalization and magnetic coupling, which are critical for designing advanced magnetic materials (Orio et al., 2010).
Antifungal Agents
Compounds with a similar pyrimidin structure have been synthesized and tested for their antifungal properties against fungi like Aspergillus terreus and Aspergillus niger. The work by Jafar et al. (2017) demonstrates the potential of these compounds as antifungal agents, suggesting applications in developing new antifungal drugs and treatments (Jafar et al., 2017).
DNA Interaction and Catalytic Activities
Copper(II) complexes containing phenolate-type ligands exhibit significant DNA interaction and catalytic activities, as explored by Peralta et al. (2010). These complexes, through their ability to catalyze oxidation reactions and cleave DNA, offer insights into developing novel therapeutic agents and studying DNA interactions at the molecular level (Peralta et al., 2010).
Aldose Reductase Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with antioxidant activity, suggesting their application in managing diabetic complications through enzyme inhibition. The study by La Motta et al. (2007) highlights the therapeutic potential of these compounds in treating diseases where aldose reductase plays a key role (La Motta et al., 2007).
Structural and Functional Models for Phosphoesterases
Asymmetric zinc(II) complexes serve as models for phosphoesterases, providing a framework for understanding enzyme mimicry and catalysis. Research by Daumann et al. (2013) on zinc complexes offers insights into designing synthetic enzymes and studying biological catalysis mechanisms (Daumann et al., 2013).
properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-3-17-4-6-18(7-5-17)16-32-21-12-13-22(23(30)14-21)25-24(15-28-26(27)29-25)33-20-10-8-19(31-2)9-11-20/h3-15,30H,1,16H2,2H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBXILXGUONEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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